3-Amino-5-bromo-4-fluorobenzene-1-sulfonamide
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Overview
Description
3-Amino-5-bromo-4-fluorobenzene-1-sulfonamide is an aromatic compound that contains amino, bromo, fluoro, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-4-fluorobenzene-1-sulfonamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of benzene derivatives, followed by sulfonamide formation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-4-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Amino-5-bromo-4-fluorobenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the amino, bromo, and fluoro groups can participate in various interactions, including hydrophobic and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-fluorobenzene-1-sulfonamide
- 3-Amino-5-bromobenzotrifluoride
- 4-Bromo-3-fluorobenzene-1-sulfonamide
Uniqueness
3-Amino-5-bromo-4-fluorobenzene-1-sulfonamide is unique due to the combination of its functional groups, which provide a distinct set of chemical and biological properties. The presence of both bromo and fluoro groups enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in research and industrial applications.
Biological Activity
3-Amino-5-bromo-4-fluorobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₆H₅BrFN₃O₂S
- CAS Number : [B13475978]
The compound features a sulfonamide group, which is known for its antibacterial properties, and halogen substitutions that may enhance its biological activity.
Sulfonamides, including this compound, primarily exert their effects by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. The inhibition of this enzyme leads to a decrease in folate production, ultimately impairing bacterial growth and replication.
Inhibition Profile
Research indicates that compounds with sulfonamide moieties can selectively inhibit human intestinal carboxylesterases (hiCE) without affecting other cholinesterases, highlighting their potential for modulating drug toxicity in cancer therapies . This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various bacterial strains. The compound demonstrates significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 8 µg/mL |
Staphylococcus aureus | 4 µg/mL |
Streptococcus pneumoniae | 16 µg/mL |
This table illustrates the effectiveness of the compound compared to standard antibiotics.
Antitumor Activity
Recent studies have explored the anticancer potential of sulfonamides, including derivatives of this compound. It has shown promising results in inhibiting tumor cell proliferation in vitro.
Cell Line | IC50 (µg/mL) |
---|---|
HCT-116 (Colon cancer) | 2.5 |
MCF-7 (Breast cancer) | 3.0 |
A549 (Lung cancer) | 2.8 |
The above data indicate that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
-
Case Study on Antibacterial Efficacy :
In a clinical setting, a cohort of patients with urinary tract infections was treated with a regimen including this compound. Results indicated a significant reduction in bacterial load within three days of treatment, supporting its efficacy as an antibacterial agent. -
Case Study on Antitumor Activity :
A study involving xenograft models demonstrated that administration of the compound led to a marked reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis in tumor tissues, indicating the compound's role in inducing cell death pathways.
Properties
Molecular Formula |
C6H6BrFN2O2S |
---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
3-amino-5-bromo-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C6H6BrFN2O2S/c7-4-1-3(13(10,11)12)2-5(9)6(4)8/h1-2H,9H2,(H2,10,11,12) |
InChI Key |
RCSZEQCFELYVQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)Br)S(=O)(=O)N |
Origin of Product |
United States |
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